2-(3-Bromophenoxy)-N-((tetrahydrothiophen-2-yl)methyl)ethan-1-amine
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Overview
Description
2-(3-Bromophenoxy)-N-((tetrahydrothiophen-2-yl)methyl)ethan-1-amine is a synthetic organic compound that features a bromophenoxy group and a tetrahydrothiophen-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenoxy)-N-((tetrahydrothiophen-2-yl)methyl)ethan-1-amine typically involves the following steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to form 3-bromophenol. This reaction is usually carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Etherification: The 3-bromophenol is then reacted with an appropriate alkylating agent to form the 3-bromophenoxy intermediate. This step often involves the use of a base such as potassium carbonate.
Amine Formation: The final step involves the reaction of the 3-bromophenoxy intermediate with tetrahydrothiophen-2-ylmethylamine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenoxy)-N-((tetrahydrothiophen-2-yl)methyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenoxy)-N-((tetrahydrothiophen-2-yl)methyl)ethan-1-amine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenoxy)-N-((tetrahydrothiophen-2-yl)methyl)ethan-1-amine: Similar structure with the bromine atom at the 4-position.
2-(3-Chlorophenoxy)-N-((tetrahydrothiophen-2-yl)methyl)ethan-1-amine: Similar structure with a chlorine atom instead of bromine.
2-(3-Bromophenoxy)-N-((tetrahydrothiophen-2-yl)methyl)propan-1-amine: Similar structure with an additional carbon in the alkyl chain.
Uniqueness
2-(3-Bromophenoxy)-N-((tetrahydrothiophen-2-yl)methyl)ethan-1-amine is unique due to the specific positioning of the bromine atom and the presence of the tetrahydrothiophen-2-yl moiety. These structural features may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C13H18BrNOS |
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Molecular Weight |
316.26 g/mol |
IUPAC Name |
2-(3-bromophenoxy)-N-(thiolan-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C13H18BrNOS/c14-11-3-1-4-12(9-11)16-7-6-15-10-13-5-2-8-17-13/h1,3-4,9,13,15H,2,5-8,10H2 |
InChI Key |
LDIHYTLBLUSLBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)CNCCOC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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